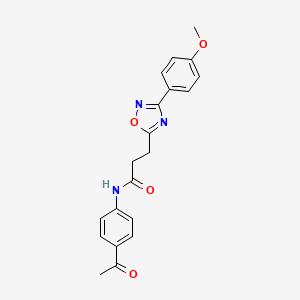
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cystic fibrosis treatment.
作用机制
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator works by binding to the this compound protein and stabilizing its open state, thereby increasing the flow of chloride ions across cell membranes. This leads to improved hydration of the airway surface, reduced mucus viscosity, and improved lung function.
Biochemical and Physiological Effects:
This compound modulator has been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in patients with cystic fibrosis. It has also been shown to improve gastrointestinal symptoms, such as pancreatic insufficiency and intestinal obstruction.
实验室实验的优点和局限性
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has several advantages for lab experiments, including its high potency, selectivity, and specificity for the this compound protein. However, it also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator research, including the development of new analogs with improved pharmacokinetic properties, the identification of new targets for cystic fibrosis treatment, and the investigation of its potential applications in other diseases, such as chronic obstructive pulmonary disease and bronchiectasis.
In conclusion, this compound modulator is a promising chemical compound that has the potential to improve the symptoms of cystic fibrosis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop new analogs with improved properties.
合成方法
The synthesis of N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator involves a multi-step process that starts with the reaction of 3-chloro-4-fluoroaniline with 2-methoxybenzoic acid to form 5-(3-chloro-4-fluorophenyl)-2-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with N-(2-methylphenyl)amine to form this compound.
科学研究应用
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has been extensively studied for its potential therapeutic applications in cystic fibrosis treatment. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (this compound) gene, which encodes a chloride channel that regulates the flow of ions across cell membranes. This compound modulator works by correcting the abnormal function of the this compound protein, thereby improving the symptoms of cystic fibrosis.
属性
IUPAC Name |
N-[5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-13-5-3-4-6-16(13)21(26)24-19-12-15(8-10-20(19)29-2)30(27,28)25-14-7-9-18(23)17(22)11-14/h3-12,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHWVZYPCAQBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)
![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)

![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)

![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)






![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)
